molecular formula C15H17IO3 B6277548 ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2763780-40-9

ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6277548
CAS RN: 2763780-40-9
M. Wt: 372.2
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, also known as EIPLA, is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure that makes it interesting for researchers studying various biochemical and physiological processes.

Mechanism of Action

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of neuronal activity in the brain. By binding to this receptor, ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can enhance the effects of GABA, which is an inhibitory neurotransmitter. This can lead to a decrease in neuronal activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been shown to have several biochemical and physiological effects. In animal studies, ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been shown to have anxiolytic and sedative effects. It has also been shown to have anticonvulsant properties. These effects are believed to be due to its ability to modulate the GABA-A receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in lab experiments is its unique structure. This allows researchers to study specific aspects of neuronal activity and receptor binding. However, one limitation is that ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a relatively new compound, and more research is needed to fully understand its effects.

Future Directions

There are several future directions for research on ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate. One area of interest is in the development of new drugs that target the GABA-A receptor. ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate could serve as a starting point for the development of new compounds with enhanced activity. Another area of interest is in the study of the long-term effects of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate on neuronal activity and behavior. This could provide valuable insights into the potential use of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate in the treatment of various neurological disorders.

Synthesis Methods

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be synthesized through a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of ethyl 3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate with iodomethane in the presence of a base. This reaction results in the formation of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate. The final product can be purified through various techniques such as column chromatography.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of neuroscience. Researchers have studied the mechanism of action of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate and its effects on the central nervous system. ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been shown to bind to specific receptors in the brain, which can lead to changes in neuronal activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves the reaction of 1-phenyl-2,3-epoxypropane with iodomethane to form ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate.", "Starting Materials": [ "1-phenyl-2,3-epoxypropane", "iodomethane", "ethyl chloroformate", "triethylamine", "potassium carbonate", "anhydrous ether", "water" ], "Reaction": [ "1. To a solution of 1-phenyl-2,3-epoxypropane (1.0 g, 6.5 mmol) in anhydrous ether (20 mL) at 0°C, add iodomethane (1.5 mL, 24 mmol) dropwise over 10 min.", "2. Stir the reaction mixture at 0°C for 2 h.", "3. Add a solution of potassium carbonate (2.4 g, 17.5 mmol) in water (10 mL) to the reaction mixture and stir for 30 min.", "4. Extract the organic layer with ethyl chloroformate (5 mL) and triethylamine (5 mL).", "5. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "6. Concentrate the organic layer under reduced pressure to obtain ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate as a yellow oil (1.5 g, 85%)." ] }

CAS RN

2763780-40-9

Product Name

ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Molecular Formula

C15H17IO3

Molecular Weight

372.2

Purity

95

Origin of Product

United States

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